2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one
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Overview
Description
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines quinazoline and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethylquinazoline with 2-methoxyphenylpyrimidine under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process and achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Scientific Research Applications
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
- 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one
Uniqueness
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both quinazoline and pyrimidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H19N5O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[(4,6-dimethylquinazolin-2-yl)amino]-4-(2-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H19N5O2/c1-12-8-9-16-15(10-12)13(2)22-20(23-16)26-21-24-17(11-19(27)25-21)14-6-4-5-7-18(14)28-3/h4-11H,1-3H3,(H2,22,23,24,25,26,27) |
InChI Key |
YENYHVYGNABRMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
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